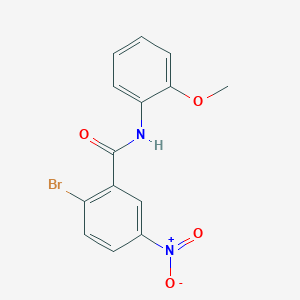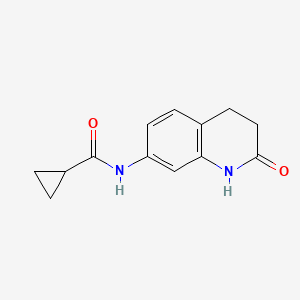![molecular formula C17H22N2O2 B6075138 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in various cellular processes, including cell migration, adhesion, and proliferation. Y-27632 has been extensively studied for its potential applications in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology.
作用機序
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine works by selectively inhibiting the activity of ROCK, which is involved in the regulation of actin cytoskeleton dynamics. ROCK phosphorylates various downstream targets, including myosin light chain and LIM kinase, which in turn regulate actin cytoskeleton dynamics. By inhibiting ROCK activity, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine disrupts this signaling pathway and leads to a variety of cellular effects.
Biochemical and Physiological Effects
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cell migration and invasion
- Promotion of neurite outgrowth and axon regeneration
- Enhancement of the survival of various cell types, including neurons and stem cells
- Inhibition of smooth muscle contraction
- Regulation of blood pressure
- Inhibition of cancer cell growth and metastasis
実験室実験の利点と制限
One of the major advantages of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is its high selectivity for ROCK. This allows researchers to selectively inhibit ROCK activity without affecting other signaling pathways. Additionally, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is relatively easy to use and has been extensively studied in various cell types and animal models.
However, there are also some limitations to using 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in lab experiments. For example, the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may vary depending on the cell type and experimental conditions used. Additionally, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may have off-target effects at high concentrations, which could lead to unintended cellular effects.
将来の方向性
There are many potential future directions for research involving 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine. Some possible areas of investigation include:
- Further characterization of the downstream targets of ROCK and their role in various cellular processes
- Development of more selective ROCK inhibitors with improved pharmacological properties
- Investigation of the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine on other signaling pathways and cellular processes
- Examination of the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in various disease models, including cancer, cardiovascular disease, and neurodegenerative disorders
Conclusion
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is a selective inhibitor of ROCK that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used as a tool to study the role of ROCK in various cellular processes. While there are some limitations to using 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in lab experiments, it remains a valuable tool for investigating the complex signaling pathways involved in cellular processes.
合成法
The synthesis of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine involves several steps, starting with the reaction of 3-ethynylbenzoic acid with thionyl chloride to form 3-ethynylbenzoyl chloride. The resulting compound is then reacted with morpholine to form the intermediate product, 4-(3-ethynylbenzoyl)-2-morpholinone. The final step involves the reaction of this intermediate with N,N-dimethylethylamine to form 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine.
科学的研究の応用
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been used extensively in scientific research as a tool to study the role of ROCK in various cellular processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to a variety of cellular effects. For example, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to inhibit cell migration and invasion, promote neurite outgrowth, and enhance the survival of various cell types.
特性
IUPAC Name |
[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-(3-ethynylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-14-6-5-7-15(12-14)17(20)19-10-11-21-16(13-19)8-9-18(2)3/h1,5-7,12,16H,8-11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITFHQOGCSGEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3,4-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)
![3-[2-(5-{3-oxo-3-[3-(1-piperidinylmethyl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6075062.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)

![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)
![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)

![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)

![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)